Bienvenue dans la boutique en ligne BenchChem!

DAA-1097

TSPO PBR Affinity

DAA-1097 (≥98%) is a selective TSPO agonist with >10,000-fold selectivity over CBR. It provides robust anxiolytic effects without sedation in vivo, ideal for neurosteroidogenesis, neuroinflammation, and PET tracer development studies. A superior scaffold for radioligand design and an essential reference agonist for in vitro TSPO assays.

Molecular Formula C24H24ClNO3
Molecular Weight 409.9 g/mol
CAS No. 220551-79-1
Cat. No. B1669733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAA-1097
CAS220551-79-1
SynonymsDAA 1097
DAA-1097
DAA1097
N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide
Molecular FormulaC24H24ClNO3
Molecular Weight409.9 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC=C1CN(C2=C(C=C(C=C2)Cl)OC3=CC=CC=C3)C(=O)C
InChIInChI=1S/C24H24ClNO3/c1-17(2)28-23-12-8-7-9-19(23)16-26(18(3)27)22-14-13-20(25)15-24(22)29-21-10-5-4-6-11-21/h4-15,17H,16H2,1-3H3
InChIKeyCGUBOFYHGYNUDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide (CAS: 220551-79-1) | TSPO Agonist for Neuroscience & PET Imaging Research


N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide, also known as DAA-1097, is a small molecule that acts as a potent and selective agonist for the translocator protein (TSPO), previously called the peripheral benzodiazepine receptor (PBR) [1]. It is a member of the aryloxyanilide chemical class, a novel structural scaffold designed by opening the diazepine ring of classic benzodiazepine ligands [2]. The compound is primarily used as a research tool in neuroscience, neuroinflammation, and positron emission tomography (PET) imaging studies [3].

Why N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide (DAA-1097) Cannot Be Substituted with Generic TSPO Ligands


The TSPO ligand class is functionally heterogeneous, with members displaying divergent pharmacologies as agonists, antagonists, or partial agonists, leading to markedly different downstream biological effects [1]. Even among potent agonists, small structural modifications to the aryloxyanilide scaffold drastically alter receptor binding kinetics, in vivo brain uptake, metabolic stability, and off-target effects [2]. For instance, the simple substitution of a chloro for a fluoro group, as seen between DAA-1097 and its analog DAA-1106, results in a 3.3-fold difference in PBR binding affinity [3]. Furthermore, DAA-1097 exhibits a unique profile of potent anxiolytic-like activity without the sedative and motor-impairing side effects typical of central benzodiazepine receptor (CBR) agonists like diazepam, a property not shared by all TSPO agonists [1]. Therefore, assuming functional equivalence or interchangeability based solely on shared receptor target is scientifically invalid and can compromise experimental reproducibility. The following quantitative evidence defines the specific, non-substitutable profile of DAA-1097.

Product-Specific Quantitative Evidence Guide: N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide (DAA-1097)


Target Binding Affinity: Potency at TSPO/PBR vs. Closest Analog DAA-1106

DAA-1097 demonstrates high affinity for the translocator protein (TSPO), with an IC50 of 0.92 nM for inhibition of [3H]PK 11195 binding to rat brain mitochondrial preparations [1]. In the same assay, its direct aryloxyanilide analog, DAA-1106, shows an IC50 of 0.28 nM, indicating that DAA-1106 is approximately 3.3-fold more potent at the receptor in this specific binding assay [1]. This difference is consistently observed across related assays, such as displacement of [3H]Ro 5-4864, where DAA-1097 has an IC50 of 0.64 nM compared to 0.21 nM for DAA-1106 [1].

TSPO PBR Affinity Receptor Binding

Target Selectivity: PBR/TSPO vs. CBR Over Central Benzodiazepine Agonists

DAA-1097 exhibits exceptional selectivity for the peripheral-type benzodiazepine receptor (PBR/TSPO) over the central benzodiazepine receptor (CBR). In binding assays using rat brain membranes, DAA-1097 did not inhibit the binding of the CBR ligand [3H]flunitrazepam, showing an IC50 > 10,000 nM [1]. This contrasts sharply with classic benzodiazepines like diazepam, which non-selectively bind to both PBR and CBR [2]. This selectivity ratio of over 10,000-fold ensures that DAA-1097 can be used to probe PBR-specific functions without confounding activation of the central GABA-A receptor complex.

TSPO CBR Selectivity Off-target

Behavioral Pharmacology: Anxiolytic Efficacy with a Superior Side-Effect Profile vs. Diazepam

In preclinical behavioral models, DAA-1097 demonstrates robust anxiolytic-like effects without the common adverse effects of traditional anxiolytics. In the mouse light/dark exploration test, DAA-1097 significantly increased the time spent in the light box, an indicator of anxiolysis, following oral administration [1]. Critically, unlike diazepam and buspirone, DAA-1097 did not potentiate hexobarbital-induced anesthesia in mice, indicating a lack of sedative-hypnotic interaction and a lower risk of sedation [1]. Furthermore, DAA-1097 did not affect spontaneous locomotor activity in mice, a side effect observed with diazepam and buspirone [1].

Anxiolytic Behavioral Sedation Motor function

In Vivo Brain Penetration: PET Tracer Precursor Properties vs. Methyl and Ethyl Homologs

DAA-1097 serves as a precursor for the PET tracer [11C]DAA-1097, enabling in vivo imaging of TSPO expression. Its brain penetration is quantifiable, with the [11C]-labeled isopropyl analog showing a brain uptake of 0.32% of the injected dose per gram (%ID/g) of wet tissue in rats [1]. This uptake is higher than its methyl (0.20 %ID/g) and ethyl (0.17 %ID/g) homologs [1]. Ex vivo autoradiography confirms that [11C]DAA-1097 preferentially distributes to TSPO-rich brain regions like the olfactory bulb and cerebellum, and this binding is displaceable by a selective PBR ligand, confirming specificity [1].

PET Imaging Brain Uptake Radioligand Pharmacokinetics

Best Research and Industrial Application Scenarios for N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide (DAA-1097)


Elucidating TSPO-Specific Neurobiology Without CBR Interference

DAA-1097 is the optimal tool compound for researchers investigating the specific physiological and pathological roles of the mitochondrial translocator protein (TSPO) in the central nervous system. Its >10,000-fold selectivity for TSPO over central benzodiazepine receptors (CBR) [1] ensures that observed cellular and behavioral effects are not confounded by activation of the GABA-A receptor complex. This is critical for studies on neurosteroidogenesis, neuroinflammation, and mitochondrial function, where other less-selective ligands like PK11195 or Ro5-4864 may produce off-target effects.

Validating Anxiolytic Targets with a Clean Behavioral Phenotype

For in vivo pharmacology studies focused on anxiety, DAA-1097 provides a unique and valuable phenotype. It produces robust anxiolytic-like effects in standard preclinical models (e.g., light/dark box, elevated plus maze) [2] while demonstrating a distinct lack of sedation or motor impairment, even when compared to other TSPO agonists like DAA-1106 [2]. This allows for the study of anti-anxiety mechanisms independent of the motor and sedative side effects that complicate research with classic anxiolytics like diazepam and buspirone.

Developing Next-Generation PET Tracers for Neuroinflammation Imaging

DAA-1097 serves as a superior precursor scaffold for the development of novel PET radioligands. Its [11C]-labeled form demonstrates higher brain uptake in rats (0.32 %ID/g) than its methyl or ethyl homologs [3], and it shows specific, displaceable binding in TSPO-rich brain regions like the olfactory bulb and cerebellum [3]. This makes it a compelling starting point for medicinal chemists and imaging scientists aiming to design new TSPO-targeted imaging agents for the diagnosis and monitoring of neuroinflammatory conditions, such as multiple sclerosis, Alzheimer's disease, and stroke.

In Vitro Functional Studies of TSPO Agonism

DAA-1097 is an essential reference agonist for in vitro studies of TSPO function. With a well-defined and sub-nanomolar IC50 value of 0.92 nM for PBR binding [2], it provides a reliable and potent positive control for assays measuring TSPO-mediated processes like cholesterol transport, steroid hormone synthesis, and cellular proliferation. Its well-characterized binding profile [1] allows for confident interpretation of concentration-response relationships and for benchmarking the potency of novel TSPO-targeting compounds in screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DAA-1097

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.